molecular formula C19H15Cl2N3O2 B2740021 3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034417-46-2

3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2740021
CAS No.: 2034417-46-2
M. Wt: 388.25
InChI Key: NCKMBVJGNHCJLO-UHFFFAOYSA-N
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Description

3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a combination of oxadiazole, pyrrolidine, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Pyrrolidine Ring: This step may involve the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Coupling of the Dichlorophenyl Group: This can be done through a Friedel-Crafts acylation reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.

    Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: It may be used in the design of probes for biological studies.

Medicine

    Therapeutic Agents: Possible use as an active pharmaceutical ingredient in the treatment of various diseases.

    Diagnostic Tools: Utilization in diagnostic assays and imaging.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,4-dichlorophenyl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,5-dichlorophenyl)methanone

Uniqueness

The unique combination of the oxadiazole, pyrrolidine, and dichlorophenyl groups in 3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-[1-(2,3-dichlorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole ring system, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is recognized for its potential in drug design owing to its unique structural properties and biological activities. Compounds containing this scaffold have demonstrated a wide range of pharmacological effects including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation in various models.
  • Analgesic : Pain-relieving properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds with the oxadiazole ring can effectively inhibit both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its antibacterial properties against various pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate
Escherichia coliStrong
Pseudomonas aeruginosaModerate

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with DNA/RNA : Some derivatives have shown the ability to intercalate with DNA, disrupting replication processes.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to inflammation and cancer progression.

Study 1: Antibacterial Efficacy

In a study conducted by Dhumal et al. (2016), a series of oxadiazole derivatives were synthesized and tested against Mycobacterium bovis. The most active compounds demonstrated significant inhibition of bacterial growth in both active and dormant states. Molecular docking studies indicated strong binding affinities to critical bacterial enzymes .

Study 2: Anticancer Potential

Research by Salama et al. (2020) explored the anticancer potential of oxadiazole derivatives. The study revealed that certain derivatives exhibited cytotoxic effects on human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Properties

IUPAC Name

(2,3-dichlorophenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-16-8-4-7-13(17(16)21)19(25)24-9-14(12-5-2-1-3-6-12)15(10-24)18-22-11-26-23-18/h1-8,11,14-15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKMBVJGNHCJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=C(C(=CC=C2)Cl)Cl)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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